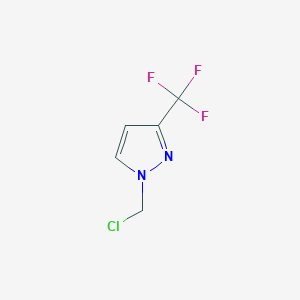
1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole
描述
1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole is an organic compound classified under the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in their ring structure. This compound is known for its unique chemical properties due to the presence of both a chloromethyl group and a trifluoromethyl group attached to the pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole typically begins with the construction of the pyrazole ring. A common approach involves the condensation of 1,3-diketones with hydrazine derivatives. The specific steps to introduce the chloromethyl and trifluoromethyl groups may include chloromethylation reactions and trifluoromethylation using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, large-scale production often employs optimized reaction conditions to maximize yield and purity. Efficient synthetic routes and scalable reaction conditions are designed to ensure safety, cost-effectiveness, and environmental compliance.
化学反应分析
Types of Reactions
1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes several types of chemical reactions, including:
Nucleophilic substitution: Where the chloromethyl group can be substituted by various nucleophiles.
Oxidation and Reduction: The pyrazole ring and its substituents can be modified under oxidative or reductive conditions.
Substitution: Reactions involving substitution at the pyrazole ring or the substituent groups.
Common Reagents and Conditions
Reagents such as sodium hydride, lithium diisopropylamide, and trifluoromethylating agents are commonly used. Reaction conditions may include specific temperatures, solvents like dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or reagent used. For example, substitution with a phenyl nucleophile could yield a phenyl-substituted pyrazole derivative.
科学研究应用
1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole finds numerous applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialized materials and chemical intermediates.
作用机制
The effects of 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole stem from its interaction with specific molecular targets and pathways. These interactions can involve:
Enzyme inhibition or activation: By binding to active sites of enzymes, altering their catalytic activity.
Receptor binding: Modulating receptor function through direct or allosteric interactions.
Signal transduction pathways: Influencing key pathways that regulate cellular processes.
相似化合物的比较
Similar Compounds
Other compounds similar to 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole include:
1-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
1-(Chloromethyl)-3-(difluoromethyl)-1H-pyrazole
1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazole
Highlighting Uniqueness
This compound is unique due to the specific combination of chloromethyl and trifluoromethyl groups, which impart distinct reactivity and properties. Its versatility in undergoing various chemical transformations and applications in research underscores its significance.
属性
IUPAC Name |
1-(chloromethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c6-3-11-2-1-4(10-11)5(7,8)9/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHFXOMRNRLMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
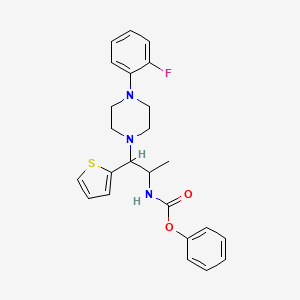
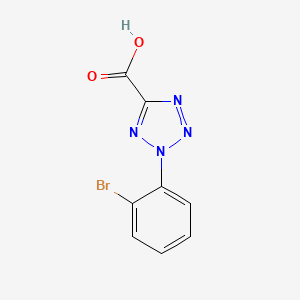
![3-butyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2862281.png)
![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2862282.png)
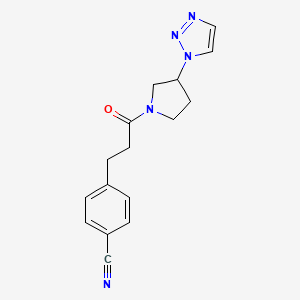

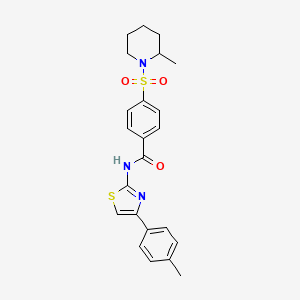
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862287.png)
![6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2862290.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2862292.png)
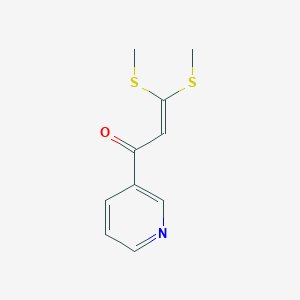
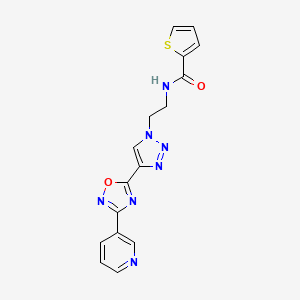
![Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862297.png)
![Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2862298.png)
